molecular formula C6H4Cl2N2O2 B1313867 2,6-Dichloro-3-methyl-5-nitropyridine CAS No. 58596-88-6

2,6-Dichloro-3-methyl-5-nitropyridine

Cat. No.: B1313867
CAS No.: 58596-88-6
M. Wt: 207.01 g/mol
InChI Key: XLKDPPLSOTVMFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methyl-5-nitropyridine typically involves the nitration of 2,6-dichloro-3-methylpyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 2,6-Dichloro-3-methyl-5-nitropyridine typically involves nitration reactions using various reagents. The most common methods include:

  • Nitration using Mixed Acids : Traditional methods employ a mixture of nitric acid and sulfuric acid to nitrate 2,6-dichloropyridine, yielding moderate to high outputs (around 64.5% to 76%) depending on the specific conditions used .
  • Environmentally Friendly Methods : Recent advancements focus on safer alternatives that avoid hazardous acids. For instance, a novel method involves a 1,4-addition reaction followed by cyclization without the use of sulfuric or nitric acid, achieving yields greater than 80% while improving safety and environmental impact .

Medicinal Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Anti-Ulcer Medications : It is a precursor for synthesizing tenatoprazole, a drug used to treat gastric ulcers by inhibiting proton pumps .
  • Analgesics : This compound is also utilized in the production of flupirtine, a non-opioid analgesic that has been effective for pain management .

Case Study: Antitubercular Activity

Research indicates that compounds containing nitro groups similar to those found in this compound exhibit significant antitubercular activity. One study reported that derivatives with the nitro group at the C5 position showed an MIC value of 0.78 μM against Mycobacterium tuberculosis, highlighting the importance of this structural feature for biological efficacy .

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide intermediate. Its chlorinated structure may enhance its effectiveness against various pests and diseases affecting crops.

Market Trends

The market for pesticides incorporating such compounds is growing due to increasing agricultural demands and the need for effective pest control solutions. The global market for agricultural chemicals is projected to expand significantly as farmers seek sustainable and efficient solutions .

Chemical Properties and Safety Considerations

The chemical structure of this compound (C₆H₄Cl₂N₂O₂) contributes to its reactivity and utility in synthesis. While it serves beneficial roles in medicinal and agricultural applications, safety protocols must be adhered to during handling due to potential toxicity associated with chlorinated compounds.

Data Summary Table

Application AreaSpecific UseYield/EffectivenessReferences
Medicinal ChemistryAnti-ulcer medication (tenatoprazole)Yields up to 76%
Analgesic (flupirtine)Effective pain management
Agricultural ChemistryPesticide intermediateGrowing market demand
Biological ActivityAntitubercular activityMIC = 0.78 μM

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methyl-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,6-Dichloro-3-methyl-5-nitropyridine
  • Molecular Formula : C₆H₄Cl₂N₂O₂
  • Molecular Weight : 207.02 g/mol
  • CAS Registry Number : 1207839-86-8

Structural Features: The compound features a pyridine core substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 3, and a nitro group at position 5. This arrangement of electron-withdrawing groups (Cl, NO₂) and a methyl donor creates a highly reactive scaffold, making it valuable in pharmaceutical and agrochemical synthesis .

For example, 3-chloro-5-methoxy-2,6-dinitropyridine is synthesized from 3,5-dichloropyridine N-oxide through substitution and nitration steps .

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The table below compares This compound with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Applications
This compound C₆H₄Cl₂N₂O₂ 207.02 Cl (2,6); CH₃ (3); NO₂ (5) Chloro, nitro, methyl Pharmaceutical intermediates
2-Chloro-5-methyl-3-nitropyridine C₆H₅ClN₂O₂ 172.57 Cl (2); CH₃ (5); NO₂ (3) Chloro, nitro, methyl Bioactive product synthesis
3-Chloro-5-methoxy-2,6-dinitropyridine C₆H₄ClN₃O₅ 245.57 Cl (3); OCH₃ (5); NO₂ (2,6) Chloro, nitro, methoxy Pesticide synthesis
2,6-Dichloro-5-fluoronicotinic acid C₆H₂Cl₂FNO₂ 209.99 Cl (2,6); F (5); COOH (3) Chloro, fluoro, carboxylic acid API intermediates

Key Observations :

Substituent Positions: The target compound’s chlorine atoms at positions 2 and 6 enhance steric hindrance and electrophilicity compared to mono-chlorinated analogs like 2-Chloro-5-methyl-3-nitropyridine . The nitro group at position 5 in the target compound contrasts with 3-Chloro-5-methoxy-2,6-dinitropyridine, which has nitro groups at positions 2 and 6, favoring different reactivity patterns .

Functional Group Impact :

  • The methyl group at position 3 in the target compound may stabilize the pyridine ring via hyperconjugation, whereas 2,6-Dichloro-5-fluoronicotinic acid ’s carboxylic acid group enables hydrogen bonding, influencing solubility and crystallinity .

Reactivity: Nitro groups in all compounds facilitate electrophilic substitution, but the presence of multiple electron-withdrawing groups (e.g., Cl, NO₂) in the target compound increases susceptibility to nucleophilic attack compared to methoxy-substituted analogs .

Biological Activity

Overview

2,6-Dichloro-3-methyl-5-nitropyridine (DCMNP) is a chemical compound with the molecular formula C6_6H4_4Cl2_2N2_2O2_2 and a molecular weight of 207.02 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

DCMNP is characterized as a yellow crystalline powder that exhibits low water solubility and high density, which may limit its bioavailability. The presence of chlorine and nitro groups in its structure allows for diverse chemical reactivity, including substitution and reduction reactions, which are pivotal in medicinal chemistry.

PropertyValue
Molecular FormulaC6_6H4_4Cl2_2N2_2O2_2
Molecular Weight207.02 g/mol
AppearanceYellow crystalline powder
SolubilityLow in water

The biological activity of DCMNP is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may lead to cytotoxic effects by interacting with cellular macromolecules. This mechanism is crucial for its potential application in cancer therapy and antimicrobial treatments.

Antimicrobial Properties

Research indicates that DCMNP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations (MICs) suggesting potent activity.

Anticancer Properties

DCMNP has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and MV4-11 (acute myeloid leukemia). The compound's mechanism involves the disruption of critical signaling pathways associated with cancer cell survival and proliferation.

Cell LineIC50 (µM)Reference
HeLa2.30
HCT1160.065
MV4-110.299

Case Studies

  • Antimicrobial Efficacy : A study conducted on DCMNP's antimicrobial properties showed a significant reduction in bacterial viability at concentrations as low as 50 µM against E. coli. The study utilized disk diffusion methods to assess efficacy, yielding clear zones of inhibition.
  • Cancer Cell Proliferation : In a comparative study involving various nitropyridine derivatives, DCMNP was identified as one of the most effective compounds in inhibiting the growth of HCT116 cells, with an IC50 value significantly lower than many known chemotherapeutic agents.

Pharmacokinetics

The pharmacokinetic profile of DCMNP indicates moderate bioavailability due to its physicochemical properties. Studies suggest that its absorption may be limited by low water solubility; however, ongoing research aims to enhance its formulation for better therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dichloro-3-methyl-5-nitropyridine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via nitration and halogenation of substituted pyridine precursors. For example, nitration of 2,6-dichloro-3-methylpyridine under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Optimization involves monitoring reaction temperature and stoichiometry to avoid over-nitration or decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product . Confirm regioselectivity using NMR (¹H/¹³C) and FTIR spectroscopy to verify the nitro group’s position .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • FTIR : Key peaks include C–NO₂ asymmetric stretching (~1520 cm⁻¹) and C–Cl stretching (~750 cm⁻¹). Compare with computational spectra (B3LYP/6-311++G**) to resolve ambiguities .
  • NMR : ¹H NMR should show a deshielded aromatic proton adjacent to the nitro group (δ ~9.0 ppm). ¹³C NMR confirms the methyl group (δ ~20 ppm) and nitro-substituted carbon (δ ~145 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ (theoretical m/z: 220.99 for C₆H₅Cl₂N₂O₂).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear EN166-certified safety goggles, nitrile gloves, and flame-resistant lab coats. Use fume hoods to minimize inhalation risks .
  • Waste Disposal : Segregate halogenated nitroaromatic waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed to avoid structural isomers?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT at B3PW91/cc-pVTZ level) can predict reaction pathways and guide precursor design . Experimentally, use directing groups (e.g., temporary protecting groups on the pyridine ring) to steer nitration to the desired position. Monitor intermediate stages via LC-MS to detect isomer formation early .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, B3LYP/6-311++G** calculations assume gas-phase conditions, whereas experimental NMR/FTIR data reflect solvated states. Adjust computational models by incorporating solvent fields (e.g., PCM for water or DMSO) and compare Boltzmann-weighted conformational ensembles with experimental results . Validate using 2D NMR (COSY, NOESY) to detect through-space interactions that influence spectral assignments .

Q. What degradation pathways are observed under thermal or photolytic conditions, and how can stability be improved for long-term storage?

  • Methodological Answer : Thermal degradation studies (TGA/DSC) show decomposition above 150°C, releasing NOₓ and HCl gases. Photolysis under UV light accelerates nitro group reduction. To enhance stability:

  • Store in amber vials at –20°C under inert atmosphere (Ar/N₂).
  • Add radical scavengers (e.g., BHT) to suppress free-radical degradation .
  • Monitor stability via periodic HPLC-UV analysis (λ = 254 nm) to detect decomposition products .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Transitioning from batch to continuous flow reactors improves heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .
  • Crystallization Optimization : Employ anti-solvent crystallization (e.g., water in acetone) with controlled cooling rates to maximize crystal purity .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point and solubility in polar solvents?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or impurities.

  • Melting Point : Perform DSC to distinguish polymorphs (e.g., Form I vs. Form II). Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare .
  • Solubility : Use shake-flask method with HPLC quantification. Note that nitroaromatics often exhibit pH-dependent solubility; test in buffered solutions (pH 2–12) .

Properties

IUPAC Name

2,6-dichloro-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDPPLSOTVMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483105
Record name 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-88-6
Record name 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-3-methylpyridine (2.20 g, 13.6 mmol) in concentrated sulfuric acid (11.3 mL) was treated with fuming nitric acid (6.65 mL) and heated to 110° C. for 3 hours. The reaction mixture was poured into ice-water and neutralized with 2N sodium hydroxide. The mixture was extracted with dichloromethane (3×70 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 2,6-dichloro-3-methyl-5-nitropyridine (2.43 g, 86%). 400 M Hz 1H NMR (DMSO-d6) δ: 8.66 (s, 1H), 2.39 (s, 3H).
Quantity
2.2 g
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reactant
Reaction Step One
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11.3 mL
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solvent
Reaction Step One
Quantity
6.65 mL
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three

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